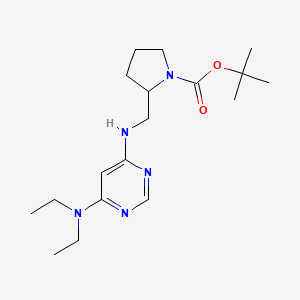
tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C18H31N5O2 and its molecular weight is 349.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and immunology. This article explores the biological activity of this compound, including its interactions with biological targets, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H33N5O2, with a molecular weight of approximately 349.47 g/mol. The compound features a tert-butyl group , a pyrrolidine ring , and a pyrimidine derivative , which contribute to its unique biological properties .
Preliminary studies suggest that this compound may interact with various biological receptors, including Toll-like receptors (TLRs), which play a critical role in the immune response. Such interactions could lead to potential applications in immunotherapy and the development of new therapeutic agents .
Anti-inflammatory Activity
Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For example, compounds in the same class have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation .
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| tert-butyl derivative A | 0.04 ± 0.09 | |
| Celecoxib (standard) | 0.04 ± 0.01 | |
| Compound B | 11.60 |
The above table summarizes the IC50 values for various compounds, highlighting the effectiveness of these derivatives in inhibiting COX activity.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Modifications in substituents on the pyrimidine ring or alterations in the pyrrolidine structure can significantly affect its potency and selectivity towards specific enzymes like COX-1 and COX-2 .
In Vivo Studies
In vivo assessments using carrageenan-induced paw edema models have shown that compounds related to this compound exhibit effective anti-inflammatory responses comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, one study reported an effective dose (ED50) for a related compound at 9.17 μM, demonstrating significant anti-inflammatory effects .
Toxicity and Safety
Toxicological evaluations indicate that certain derivatives maintain a favorable safety profile with minimal adverse effects on vital organs such as the liver and kidneys when administered at therapeutic doses. This suggests potential for clinical applications while ensuring patient safety .
Eigenschaften
IUPAC Name |
tert-butyl 2-[[[6-(diethylamino)pyrimidin-4-yl]amino]methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O2/c1-6-22(7-2)16-11-15(20-13-21-16)19-12-14-9-8-10-23(14)17(24)25-18(3,4)5/h11,13-14H,6-10,12H2,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEDDVOSRSSGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)NCC2CCCN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














